molecular formula C9H9Br2I B13473249 4-Bromo-2-(3-bromopropyl)iodobenzene

4-Bromo-2-(3-bromopropyl)iodobenzene

Cat. No.: B13473249
M. Wt: 403.88 g/mol
InChI Key: IYTPXOIGZPEIQH-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-bromopropyl)iodobenzene (CAS: 1806436-91-8) is a halogenated aromatic compound with the molecular formula C₉H₉Br₂I and a molecular weight of 403.88 g/mol . Its structure features a benzene ring substituted with bromine at the 4-position, an iodine atom at the 1-position (ortho to the bromopropyl chain), and a 3-bromopropyl chain at the 2-position. This compound is of interest in organic synthesis due to its polyhalogenated nature, which enables diverse reactivity in cross-coupling, substitution, and oxidative transformations.

Properties

Molecular Formula

C9H9Br2I

Molecular Weight

403.88 g/mol

IUPAC Name

4-bromo-2-(3-bromopropyl)-1-iodobenzene

InChI

InChI=1S/C9H9Br2I/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2

InChI Key

IYTPXOIGZPEIQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CCCBr)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3-bromopropyl)iodobenzene typically involves multiple steps, starting from a benzene derivative. One common method includes:

Industrial Production Methods

Industrial production methods for 4-Bromo-2-(3-bromopropyl)iodobenzene may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-bromopropyl)iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine (Br₂) and iron(III) bromide (FeBr₃).

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃).

Major Products

    Substitution Products: Various substituted benzene derivatives.

    Coupling Products: Biaryl compounds and other complex aromatic structures.

Scientific Research Applications

4-Bromo-2-(3-bromopropyl)iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-bromopropyl)iodobenzene in chemical reactions involves:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Reactivity
4-Bromo-2-(3-bromopropyl)iodobenzene C₉H₉Br₂I 4-Br, 2-(3-Br-propyl), 1-I 403.88 Cross-coupling reactions, bifunctional alkyl/aryl halide reactivity
1-Bromo-4-iodobenzene C₆H₄BrI 4-Br, 1-I 282.90 Precursor for Suzuki-Miyaura coupling; less steric hindrance compared to bromopropyl analogs
1-Bromo-2-(3-bromopropyl)benzene C₉H₁₀Br₂ 1-Br, 2-(3-Br-propyl) 290.00 Alkylation reactions; lacks iodine, limiting oxidative/iodonium-based reactivity
1-(3-Bromopropyl)-2-chlorobenzene C₉H₁₀BrCl 2-Cl, 1-(3-Br-propyl) 233.54 Electrophilic substitution; chlorine reduces electronic activation compared to iodine
N-(3-Bromopropyl)phthalimide C₁₁H₁₀BrNO₂ Phthalimide-protected 3-bromopropyl 268.11 Amine synthesis via Gabriel synthesis; lacks aromatic halogens

Reactivity and Functional Differences

  • Iodine vs. Bromine Reactivity : The iodine atom in 4-bromo-2-(3-bromopropyl)iodobenzene enhances its electrophilicity compared to bromobenzene analogs. For instance, iodobenzene derivatives undergo oxidative coupling with β-sulfinyl esters to form aryl sulfoxides, a reaction unfeasible with bromobenzenes .
  • Dual Reactivity : The compound’s 3-bromopropyl chain and aromatic bromine/iodine allow simultaneous participation in alkyl-alkyl and aryl-alkyl cross-electrophile coupling (CEC) reactions. This contrasts with simpler analogs like 1-bromo-4-iodobenzene, which lack bifunctional reactivity .
  • However, the iodine atom mitigates this by increasing leaving-group ability .

Research Findings and Data

Key Studies on Reactivity

  • Cross-Electrophile Coupling : Aryl bromides with bromopropyl chains (e.g., 1-bromo-3-phenylpropane) exhibit successful coupling with aryl iodides under dual Ni/Photoredox catalysis, yielding alkyl-aryl products in >70% efficiency .
  • Iodine-Specific Reactivity : Iodobenzene derivatives outperform bromobenzenes in Pd-catalyzed sulfoxide synthesis, achieving >90% yield due to iodine’s superior leaving-group ability .
  • Thermal Stability : Bromopropyl-substituted aromatics decompose at ~200°C, whereas iodobenzene analogs show lower thermal stability (~150°C), limiting high-temperature applications .

Challenges and Limitations

  • Synthetic Complexity : The steric bulk of the bromopropyl chain complicates purification, as seen in column chromatography challenges for 1-bromo-2-(3-bromopropyl)benzene .
  • Cost and Availability : Iodine-containing reagents are often costlier than bromine analogs, impacting scalability .

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